2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)-
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Overview
Description
2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of metal catalysts or organocatalysts to facilitate the reaction . Another method involves the diamination of olefins, which can be achieved under specific reaction conditions . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .
Industrial Production Methods: In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- often involves the use of heterogeneous catalysts such as γ-Al2O3 or ceria-based materials. These catalysts are effective in converting aliphatic 1,2-diamines into imidazolidinones under controlled conditions . The use of supercritical CO2 as a reaction medium has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy and methylphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in the formation of various substituted imidazolidinones .
Scientific Research Applications
2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, this compound has been studied for its potential pharmacological properties, including its role as a chiral auxiliary in asymmetric transformations . Additionally, it has applications in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The presence of the methoxy and methylphenyl groups allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- include other imidazolidinones such as 1-methyl-2-imidazolidinone and 1-(4-methylphenyl)-2-imidazolidinone . These compounds share the imidazolidinone core structure but differ in their substituents.
Uniqueness: The methoxy group, in particular, enhances the compound’s reactivity and ability to participate in various chemical reactions .
Properties
CAS No. |
52420-35-6 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-9-3-5-10(6-4-9)12-7-8-13(15-2)11(12)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
GUTSPIWOAHGNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)OC |
Origin of Product |
United States |
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